Barium perchlorate trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

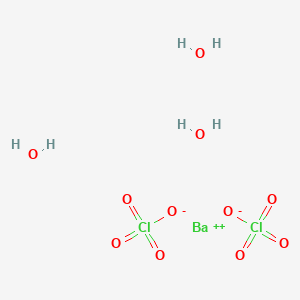

IUPAC Name |

barium(2+);diperchlorate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4.3H2O/c;2*2-1(3,4)5;;;/h;2*(H,2,3,4,5);3*1H2/q+2;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHDMFAHVJWOHD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2H6O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692906 | |

| Record name | Barium perchlorate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10294-39-0 | |

| Record name | Barium perchlorate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Barium Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of barium perchlorate (B79767) trihydrate (Ba(ClO₄)₂·3H₂O). The document details established synthesis methodologies, presents key quantitative data in a structured format, and includes workflows for its preparation.

Physicochemical Properties

Barium perchlorate trihydrate is a colorless, hexagonal crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | Ba(ClO₄)₂·3H₂O |

| Molar Mass | 390.29 g/mol [1] |

| Appearance | Colorless hexagonal crystals[1] |

| Density | 2.74 g/cm³ at 20°C[1] |

| Decomposition Temperature | 400°C[1] |

| Solubility in Water | 138.1 g/100 g at 0°C[1] |

| 177.8 g/100 g at 20°C[1] | |

| 205.8 g/100 g at 40°C[1] | |

| Solubility in other solvents | Sparingly soluble in acetone, insoluble in diethyl ether, very soluble in ethanol, and soluble in methanol.[1] |

| Refractive Index (n_D) | 1.533 at 20°C[1] |

Synthesis Methodologies

Several methods for the synthesis of barium perchlorate have been reported. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The primary methods include the reaction of a barium salt with perchloric acid and metathesis reactions.

Reaction of Barium Carbonate with Perchloric Acid

This method involves the neutralization of perchloric acid with barium carbonate. The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: BaCO₃ + 2HClO₄ → Ba(ClO₄)₂ + H₂O + CO₂

A general workflow for this synthesis is outlined below:

Caption: Synthesis of this compound from Barium Carbonate.

Metathesis Reaction of Sodium Perchlorate and Barium Chloride

This method relies on the precipitation of sodium chloride from an aqueous solution containing sodium perchlorate and barium chloride.

Reaction: 2NaClO₄(aq) + BaCl₂(aq) → Ba(ClO₄)₂(aq) + 2NaCl(s)

The general procedure involves mixing aqueous solutions of the reactants, followed by filtration to remove the precipitated sodium chloride. The resulting barium perchlorate solution is then concentrated and cooled to induce crystallization of the trihydrate.[2]

Caption: Metathesis Synthesis of this compound.

Reaction of Barium Hydroxide (B78521) with Ammonium (B1175870) Perchlorate

This compound can also be prepared by the reaction of barium hydroxide with ammonium perchlorate in an aqueous solution.[2] The reaction is driven by the evolution of ammonia (B1221849) gas.

Reaction: Ba(OH)₂(aq) + 2NH₄ClO₄(aq) → Ba(ClO₄)₂(aq) + 2NH₃(g) + 2H₂O(l)

Following the reaction, the solution is evaporated, concentrated, and cooled to crystallize the trihydrate product.[2]

Experimental Protocols

General Protocol for Synthesis from Barium Carbonate

-

To a solution of perchloric acid, slowly add stoichiometric amounts of barium carbonate powder in small portions to control the effervescence.

-

Stir the mixture until the cessation of gas evolution.

-

Filter the resulting solution to remove any unreacted barium carbonate.

-

Gently heat the filtrate to evaporate the solvent and concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature to promote the formation of crystals.

-

Isolate the crystals by filtration.

-

Dry the crystals at room temperature to obtain this compound.[2]

General Protocol for Metathesis Synthesis

-

Prepare separate aqueous solutions of sodium perchlorate and barium chloride.

-

Add the barium chloride solution to the sodium perchlorate solution with stirring. A precipitate of sodium chloride will form.

-

Filter the mixture to remove the solid sodium chloride.

-

Evaporate and concentrate the filtrate.

-

Cool the concentrated solution to induce crystallization.

-

Isolate the crystals by filtration or centrifugation.

-

Dry the product to obtain this compound.[2]

Characterization Data

The primary method for the structural characterization of this compound is single-crystal X-ray diffraction.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [3] |

| Space Group | P6₃/m | [3][4] |

| Unit Cell Dimensions | a = 7.277(2) Å, c = 9.656(1) Å | [3] |

| Unit Cell Volume | 442.9(1) ų | [3] |

| Z | 2 | [3] |

| Calculated Density | 2.93 g/cm³ | [3] |

| Ba-O (water) distance | 2.919(1) Å | [3] |

| Ba-O (perchlorate) distance | 3.026(2) Å | [3] |

| Average Cl-O bond length | 1.433(6) Å | [3] |

Safety Considerations

Barium perchlorate is a strong oxidizing agent and can cause fire or explosion, especially when in contact with combustible materials.[4] It is also toxic if ingested. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

Unveiling the Crystal Architecture of Barium Perchlorate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of barium perchlorate (B79767) trihydrate (Ba(ClO₄)₂·3H₂O), a compound of interest due to its properties as a strong oxidizing agent and its applications in various chemical syntheses. This document summarizes the critical crystallographic data, details the experimental protocols for its characterization, and presents a logical workflow for its structural analysis, offering a comprehensive resource for professionals in research and development.

Crystallographic Data Summary

The crystal structure of barium perchlorate trihydrate has been meticulously determined using single-crystal X-ray diffraction. The key quantitative data from this analysis are presented below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Parameters[1]

| Parameter | Value |

| Empirical Formula | Ba(ClO₄)₂·3H₂O |

| Formula Weight | 390.28 |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 7.277 (2) |

| c (Å) | 9.656 (1) |

| Volume (ų) | 442.9 (1) |

| Z | 2 |

| Temperature (K) | 295 |

| Calculated Density (g/cm³) | 2.93 |

| Radiation (Å) | Mo Kα (0.71069) |

| Absorption Coefficient (cm⁻¹) | 52.60 |

| F(000) | 368 |

| Reflections Collected | 456 (unique) |

| Final R index | 0.023 |

Table 2: Selected Bond Lengths (Å)[1][2]

| Bond | Length (Å) |

| Ba-O(2) (perchlorate) | 3.026 (2) |

| Ba-O(3) (water) | 2.919 (1) |

| Average Cl-O | 1.433 (6) |

Table 3: Coordination and Hydrogen Bonding Details[1][2]

| Feature | Description |

| Ba²⁺ Coordination Geometry | Distorted Icosahedral |

| Ba²⁺ Coordination Number | 12 (6 water oxygens, 6 perchlorate oxygens) |

| Perchlorate Ion Geometry | Nearly regular tetrahedral |

| Hydrogen Bonding Network | Each perchlorate ion is hydrogen-bonded to nine water molecules. Each water molecule is hydrogen-bonded to six perchlorate ions. |

Experimental Protocols

The definitive structural analysis of this compound was achieved through single-crystal X-ray diffraction. The general experimental methodology is outlined below.

Synthesis and Crystallization

While the primary crystallographic study does not detail the synthesis, a common method for preparing barium perchlorate hydrates involves the reaction of barium chloride with an excess of perchloric acid, followed by evaporation of the solution.[1] The trihydrate form is typically obtained through recrystallization and careful drying to a constant weight.[1]

An alternative approach for obtaining anhydrous barium perchlorate, which can subsequently be hydrated, involves the dehydration of a hydrated form (Ba(ClO₄)₂·xH₂O) by heating under vacuum. For instance, heating to 423 K (150 °C) for several hours under continuous vacuum has been used to produce the anhydrous material.[2][3][4]

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is based on the single-crystal X-ray diffraction study performed by Gallucci and Gerkin.[5]

-

Crystal Selection: A suitable single crystal of this compound was selected and mounted.

-

Data Collection: X-ray diffraction data were collected at 295 K using a diffractometer with Molybdenum Kα radiation (λ = 0.71069 Å).

-

Data Reduction: The collected diffraction intensities were processed to yield a set of unique reflections.

-

Structure Solution and Refinement: The crystal structure was solved and refined. The final refinement of the structural model, including the positions of hydrogen atoms, was performed using least-squares methods, resulting in a final R-factor of 0.023 for 456 unique reflections.[5]

Visualized Experimental Workflow

The logical flow from material synthesis to final structural analysis is crucial for understanding the process of crystallographic determination. The following diagram illustrates this workflow.

References

- 1. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Decomposition of Barium Perchlorate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of barium perchlorate (B79767) trihydrate, Ba(ClO₄)₂·3H₂O. The information presented herein is curated from scientific literature to support research and development activities where the thermal stability and decomposition characteristics of this compound are of interest.

Executive Summary

The thermal decomposition of barium perchlorate trihydrate is a multi-stage process initiated by dehydration, followed by the decomposition of the anhydrous salt into barium chloride. The process involves the formation of intermediate species and concludes with the evolution of oxygen gas. This guide details the specific temperature ranges, mass losses, and chemical transformations that occur during this process, providing a foundational understanding for its handling and application in thermally sensitive environments.

Stepwise Decomposition Mechanism

The thermal decomposition of this compound proceeds through three principal stages, involving initial dehydration followed by the decomposition of the anhydrous perchlorate salt.

Stage I: Dehydration The process begins with the loss of the three molecules of water of hydration. This dehydration occurs in two distinct steps:

-

Loss of the first water molecule: The initial, most loosely bound water molecule is released.

-

Loss of the remaining two water molecules: The subsequent two water molecules are liberated at a higher temperature, resulting in the formation of anhydrous barium perchlorate.

Stage II: Decomposition of Anhydrous Barium Perchlorate The anhydrous Ba(ClO₄)₂ then undergoes decomposition. This is a complex stage that involves the formation of barium chlorate (B79027) (Ba(ClO₃)₂) as an intermediate. The proposed stoichiometry for the initial breakdown of the perchlorate anion is: 3ClO₄⁻ → 2ClO₃⁻ + Cl⁻ + 3O₂[1]

Stage III: Decomposition of Barium Chlorate The final stage involves the decomposition of the barium chlorate intermediate into the final solid product, barium chloride (BaCl₂), with the release of oxygen. The overall decomposition of the anhydrous salt can be represented as: Ba(ClO₄)₂ → BaCl₂ + 4O₂

The final solid residue at temperatures above 600°C is barium chloride.

Quantitative Data from Thermal Analysis

The following table summarizes the quantitative data obtained from thermogravimetric analysis (TGA) of this compound. The data correlates the temperature ranges with the percentage of mass loss and the corresponding decomposition step.

| Stage | Temperature Range (°C) | Total Mass Loss (%) | Theoretical Mass Loss (%) | Description |

| I | 25 - 150 | 4.6 | 4.61 | Loss of one molecule of water (Ba(ClO₄)₂·3H₂O → Ba(ClO₄)₂·2H₂O + H₂O) |

| II | 150 - 250 | 13.8 | 13.84 | Loss of two molecules of water (Ba(ClO₄)₂·2H₂O → Ba(ClO₄)₂ + 2H₂O) |

| III | 430 - 600 | 46.6 | 46.59 | Decomposition of anhydrous Ba(ClO₄)₂ to BaCl₂ with the release of oxygen (Ba(ClO₄)₂ → BaCl₂ + 4O₂) |

Theoretical mass loss is calculated based on the molar masses of the compounds.

Experimental Protocols

While specific experimental parameters can vary, a general protocol for the thermogravimetric analysis of this compound is outlined below, based on standard practices for hydrated inorganic salts.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of this compound as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer coupled with a differential thermal analyzer (TGA/DTA) or a differential scanning calorimeter (TGA/DSC).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a dynamic inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to ensure the efficient removal of evolved gases.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 700°C. A constant heating rate, typically 10°C/min, is employed.

-

Data Collection: The mass of the sample and the temperature are continuously recorded throughout the experiment. The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

4.2 Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To detect endothermic and exothermic transitions during the decomposition process.

-

Procedure: DTA or DSC is often performed simultaneously with TGA. The DTA/DSC curve plots the temperature difference or heat flow between the sample and a reference material as a function of temperature. Endothermic events, such as dehydration and melting, will appear as negative peaks, while exothermic events, such as some decomposition steps, will appear as positive peaks.

Visualizations

5.1 Decomposition Pathway

5.2 Experimental Workflow for Thermal Analysis

References

Solubility of Barium Perchlorate Trihydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium perchlorate (B79767) trihydrate in various organic solvents. Due to the limited availability of precise quantitative data for the trihydrate form, this document presents both qualitative solubility information for barium perchlorate trihydrate and quantitative data for the anhydrous form, alongside detailed experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of factors. These include the lattice energy of the salt, the solvation energy of the ions by the solvent molecules, and the properties of the solvent itself, such as polarity, dielectric constant, and its ability to form hydrogen bonds. For a salt to dissolve, the energy released during the solvation of its ions must be sufficient to overcome the energy holding the ions together in the crystal lattice.

The presence of water of hydration, as in this compound (Ba(ClO₄)₂·3H₂O), adds another layer of complexity. The water molecules are an integral part of the crystal structure and must also be solvated upon dissolution. This can significantly impact the solubility compared to the anhydrous form of the salt.

Solubility Data

Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility |

| Methanol | Soluble[1] |

| Ethanol | Slightly Soluble[1] |

| Acetone | Slightly Soluble[1] |

| Diethyl Ether | Insoluble[1] |

Quantitative Solubility of Anhydrous Barium Perchlorate

Quantitative solubility data is available for the anhydrous form of barium perchlorate. It is crucial to note that these values are likely to be different from those for the trihydrate form due to the absence of water of hydration in the crystal lattice. Researchers should exercise caution when using this data as a proxy for the solubility of the trihydrate.

| Organic Solvent | Temperature (°C) | Solubility (g / 100 mL of solvent) |

| Acetone | 25 | 125 |

| Ethanol | 25 | 125 |

| Butanol | 20 | 58.2 |

| Isobutanol | 20 | 56.2 |

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of this compound in an organic solvent is the isothermal equilibrium shake-flask method, followed by gravimetric analysis of the saturated solution. This method is based on achieving a state of equilibrium between the dissolved solute and the excess solid solute at a constant temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvents of interest (HPLC grade or equivalent)

-

Conical flasks with stoppers or screw caps

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass filtration unit)

-

Evaporating dishes or beakers

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe or pipette. It is crucial to avoid transferring any solid particles.

-

Filter the withdrawn sample through a membrane filter that is compatible with the organic solvent to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the barium perchlorate.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 100-120 °C) to remove any residual solvent and the water of hydration. Dry to a constant weight.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100g solvent) = [(Mass of dish + dry salt) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + dry salt)] * 100

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the key factors influencing the solubility of ionic salts in organic solvents.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of ionic salts.

References

Preparation of Anhydrous Barium Perchlorate from Barium Perchlorate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of anhydrous barium perchlorate (B79767) from its trihydrate precursor. Barium perchlorate is a potent oxidizing agent with applications in pyrotechnics and as a laboratory reagent, including as a dehydrating agent.[1][2][3] The trihydrate form, Ba(ClO₄)₂·3H₂O, is the common commercially available hydrate.[1][4][5] This document outlines the established methodologies for its dehydration, presents relevant quantitative data, and includes a detailed experimental protocol.

Introduction

Barium perchlorate trihydrate is a colorless crystalline solid that is stable under normal conditions.[4][6] However, for applications requiring the absence of water, the anhydrous form is necessary. The preparation of anhydrous barium perchlorate involves the careful removal of the water of hydration from the trihydrate. The primary challenge in this process is to avoid the hydrolysis of the perchlorate ion and the thermal decomposition of the salt.[1][7] This guide focuses on the thermal dehydration method under vacuum, which is a reliable technique for obtaining the anhydrous compound.[1][8]

Quantitative Data Summary

The following table summarizes the key quantitative data related to barium perchlorate and its hydrates.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | Ba(ClO₄)₂·3H₂O | [4] |

| Molar Mass | 390.29 g/mol | [4] |

| Density | 2.74 g/cm³ (at 20°C) | [4] |

| Decomposition Temperature | 400°C | [4] |

| Anhydrous Barium Perchlorate | ||

| Molecular Formula | Ba(ClO₄)₂ | [1] |

| Molar Mass | 336.22 g/mol | [1] |

| Melting Point | 505°C | [1] |

| Density | 3.2 g/cm³ | [1] |

| Dehydration Temperature (in vacuum) | 140-150°C (413-423 K) | [1][8] |

Experimental Protocol: Thermal Dehydration of this compound

This protocol details the steps for the preparation of anhydrous barium perchlorate from this compound via thermal dehydration in a vacuum.

Materials and Equipment:

-

This compound (Ba(ClO₄)₂·3H₂O)

-

Agate mortar and pestle

-

Fused-silica tube

-

Rubber septum

-

Tube furnace with temperature control

-

Vacuum pump

-

Schlenk line or similar vacuum apparatus

-

Inert gas (e.g., nitrogen or argon)

-

Appropriate personal protective equipment (safety goggles, lab coat, gloves)

Procedure:

-

Sample Preparation:

-

Take a known quantity of this compound. For initial experiments, a small scale (e.g., 1-5 grams) is recommended.

-

Thoroughly grind the this compound powder in an agate mortar to increase the surface area for efficient drying.[8]

-

-

Apparatus Setup:

-

Place the ground powder at the bottom of a fused-silica tube.

-

Seal the open end of the tube with a rubber septum.

-

Insert the tube into a tube furnace, ensuring the portion containing the sample is in the center of the heating zone.[8]

-

Connect the tube to a vacuum pump via a needle inserted through the septum.[8] A cold trap between the tube and the pump is recommended to collect the evolved water.

-

-

Dehydration Process:

-

Evacuate the fused-silica tube using the vacuum pump.

-

Once a stable vacuum is achieved, begin heating the furnace.

-

Increase the temperature to 150°C (423 K) at a controlled rate.[8] A slow heating rate (e.g., 4 K/min) is suggested to prevent rapid water evolution that could carry away some of the solid.[8]

-

Maintain the temperature at 150°C under continuous vacuum for a minimum of 6 hours to ensure complete dehydration.[8]

-

-

Cooling and Storage:

-

After the heating period, turn off the furnace and allow the tube to cool to room temperature under vacuum.

-

Once cooled, backfill the tube with an inert gas like nitrogen or argon to prevent the reabsorption of atmospheric moisture.

-

Carefully remove the tube from the furnace and transfer the anhydrous barium perchlorate to a dry, airtight container, preferably within a glovebox or a desiccator.

-

Safety Precautions:

-

Barium perchlorate is a strong oxidizing agent and can form explosive mixtures with combustible materials.[3][6]

-

Barium compounds are toxic. Avoid inhalation of dust and ingestion.

-

The dehydration process should be carried out in a well-ventilated fume hood.

-

Heating perchlorates can lead to decomposition and potentially explosive reactions, especially in the presence of impurities.[6] It is crucial to use clean glassware and pure starting materials.

Diagrams

Experimental Workflow for Anhydrous Barium Perchlorate Preparation

Caption: Workflow for the preparation of anhydrous barium perchlorate.

Logical Relationship of Dehydration Steps

Caption: Key steps in the dehydration of this compound.

References

- 1. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 2. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 3. Barium Perchlorate, Trihydrate, Reagent, 2.5 KG | Labscoop [labscoop.com]

- 4. This compound [chemister.ru]

- 5. This compound, Reagent Grade | Fisher Scientific [fishersci.ca]

- 6. This compound | CAS#:10294-39-0 | Chemsrc [chemsrc.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Barium Perchlorate Trihydrate (CAS No. 10294-39-0) for Researchers and Drug Development Professionals

An authoritative guide on the properties, applications, and experimental protocols of Barium Perchlorate (B79767) Trihydrate for the scientific community.

Introduction

Barium perchlorate trihydrate, identified by the CAS number 10294-39-0, is an inorganic compound with the chemical formula Ba(ClO₄)₂·3H₂O.[1][2] It presents as a white, odorless, crystalline solid.[3] This compound is a powerful oxidizing agent and finds utility in various chemical applications, including as a laboratory reagent, an oxidizing agent, and a desiccant for gases.[4][5] Its role extends to analytical chemistry, particularly in the titration of sulfate (B86663) ions, and as a catalyst in specific organic synthesis reactions. For professionals in drug development, the barium ion's ability to crosslink polymers for drug delivery systems and to form complexes that can enhance the solubility of pharmaceutical compounds is of particular interest.[1][6]

Physicochemical Properties

A comprehensive summary of the quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | Ba(ClO₄)₂·3H₂O | [1][7] |

| Molecular Weight | 390.29 g/mol | [2][7] |

| Appearance | White, colorless hexagonal crystals | [3][7] |

| Density | 2.74 g/cm³ at 20°C | [7] |

| Decomposition Temperature | 400 °C | [7] |

| Solubility in Water | 177.8 g/100 g at 20°C; 205.8 g/100 g at 40°C | [7] |

| Solubility in Organic Solvents | Very soluble in ethanol; Soluble in methanol (B129727); Sparingly soluble in acetone; Insoluble in diethyl ether | [7] |

| Refractive Index (n_D) | 1.533 at 20°C | [7] |

| Crystal System | Hexagonal | [8] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography.[8] The barium atom is coordinated by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement.[8] The average Ba-O bond length is approximately 2.97 Å.[8] The perchlorate ion exhibits a nearly regular tetrahedral geometry.[8] Each perchlorate ion is hydrogen-bonded to nine water molecules, and conversely, each water molecule is hydrogen-bonded to six perchlorate ions.[8]

Applications in Research and Drug Development

This compound serves as a versatile reagent in various scientific domains.

Analytical Chemistry: Sulfate Titration

A significant application of this compound is in the titrimetric determination of sulfate ions in a non-aqueous medium.[5] This method is noted for its speed and precision. The titration involves the reaction of barium ions with sulfate ions to form insoluble barium sulfate. An indicator, such as Thorin, is used to detect the endpoint of the reaction.[9]

Synthetic Chemistry

Barium perchlorate has been utilized as a catalyst and reagent in several organic synthesis applications:

-

Catalyst for Olefin Dioxygenation: It can act as a catalyst in the dioxygenation of olefins.

-

Barium Cation-Templated Synthesis: The barium ion can serve as a template to direct the synthesis of specific molecular architectures.

-

Synthesis of Schiff Base Macrocyclic Complexes: It is used in the preparation of Schiff base macrocyclic barium complexes, some of which have been investigated for their antibacterial activity.

Drug Development Applications

The properties of barium ions, for which barium perchlorate can be a source, are relevant in the field of drug development:

-

Polymer Crosslinking for Drug Delivery: Barium ions have been investigated for their ability to crosslink polymers, such as carboxymethyl guar (B607891) gum and alginate, to form hydrogels for oral drug delivery systems.[1] These barium-crosslinked systems have demonstrated controlled release of therapeutic agents.[1]

-

Enhancing Antibiotic Solubility: Barium perchlorate can form complexes with certain antibiotics, such as ciprofloxacin (B1669076) and norfloxacin. This complexation can increase the aqueous solubility of these drugs, potentially enhancing their bioavailability.[6]

Experimental Protocols

Protocol for Titrimetric Determination of Sulfate

This protocol outlines the determination of sulfate concentration using a barium perchlorate titration with a Thorin indicator.

Reagents:

-

Barium perchlorate standard solution (0.01 M)

-

Thorin indicator solution (0.2 g in 100 cm³ of water)[10]

-

2-Propanol[9]

-

Perchloric acid (dilute solution for pH adjustment)[10]

-

Anhydrous sodium sulfate (for standardization)[10]

Procedure:

-

Standardization of Barium Perchlorate Solution:

-

Accurately weigh approximately 0.10 g of anhydrous sodium sulfate and dissolve it in 10 cm³ of water in a 100 cm³ volumetric flask. Make up to the mark with water.[10]

-

Pipette exactly 10 cm³ of this sodium sulfate solution into a small flask.[10]

-

Add 40 cm³ of 2-propanol to achieve an 80% alcohol concentration by volume.[10]

-

Add 2-3 drops of Thorin indicator solution.[10]

-

Titrate with the barium perchlorate solution dropwise until a pink endpoint is reached.[10] Record the volume of titrant used.

-

Calculate the exact molarity of the barium perchlorate solution.

-

-

Sample Analysis:

-

Prepare the sample solution containing the unknown sulfate concentration.

-

Adjust the pH of the sample solution to approximately 3.5 with dilute perchloric acid.[10]

-

Add a sufficient volume of 2-propanol to the sample solution to achieve a final alcohol concentration of 70-90% (v/v).[9][10]

-

Add 2-3 drops of Thorin indicator solution.[10]

-

Titrate the sample with the standardized barium perchlorate solution to the same pink endpoint as in the standardization step.[10]

-

Calculate the sulfate concentration in the original sample.

-

Caption: Workflow for the titrimetric determination of sulfate.

Protocol for the Synthesis of a Schiff Base Macrocyclic Barium Complex

This protocol provides a general method for the synthesis of a Schiff base macrocycle using a barium(II) salt as a template.

Reagents:

-

A suitable dicarbonyl compound (e.g., 1,10-phenanthroline-2,9-dicarbaldehyde)

-

A suitable diamine

-

This compound

-

Methanol

Procedure:

-

Dissolve the diamine (1 equivalent) in methanol.

-

In a separate flask, dissolve the dicarbonyl compound (1 equivalent) in methanol.

-

Add the dicarbonyl solution dropwise to the diamine solution with stirring.

-

Dissolve this compound (1 equivalent) in methanol.

-

Add the barium perchlorate solution to the reaction mixture.

-

The reaction mixture may be heated under reflux for a specified period to facilitate complex formation.

-

Cool the reaction mixture to room temperature to allow for the crystallization of the barium-macrocycle complex.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Characterize the synthesized complex using appropriate analytical techniques (e.g., FT-IR, NMR, X-ray crystallography).

Caption: General workflow for templated synthesis of a Schiff base macrocycle.

Safety and Handling

This compound is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with combustible materials.[3] It is also harmful if swallowed or inhaled.[1]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from combustible materials, reducing agents, and organic materials.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials.

-

The compound is hygroscopic and should be protected from moisture.[1]

Logical Relationship in Drug Delivery Application

The use of barium ions in drug delivery systems is predicated on their ability to form crosslinked polymer networks. This relationship can be visualized as a logical flow from the properties of the barium ion to the desired outcome of controlled drug release.

Caption: Role of barium ions in forming a drug delivery matrix.

Conclusion

This compound is a compound with a range of applications relevant to researchers, scientists, and professionals in drug development. Its utility as an analytical reagent for sulfate determination and as a template in synthetic chemistry is well-established. Furthermore, the properties of the barium ion offer intriguing possibilities in the design of advanced drug delivery systems. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a laboratory setting.

References

- 1. Incorporation of Barium Ions into Biomaterials: Dangerous Liaison or Potential Revolution? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | BaCl2H6O11 | CID 53249218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Barium Perchlorate, Trihydrate, Reagent, 2.5 KG | Labscoop [labscoop.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Barium thiolates and selenolates: syntheses and structural principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assignmentpoint.com [assignmentpoint.com]

- 7. This compound [chemister.ru]

- 8. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datapdf.com [datapdf.com]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Molecular Weight of Barium Perchlorate Trihydrate: 390.29 g/mol

The molecular weight of barium perchlorate (B79767) trihydrate (Ba(ClO4)2·3H2O) is 390.29 g/mol .[1][2] This value is derived from the sum of the atomic weights of its constituent elements.

The calculation is based on the atomic masses of barium (Ba), chlorine (Cl), oxygen (O), and hydrogen (H). The chemical formula indicates the presence of one barium atom, two chlorine atoms, eleven oxygen atoms, and six hydrogen atoms.

Breakdown of Elemental Composition:

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Mass Percent |

| Barium | Ba | 137.327[3][4][5] | 1 | 35.19% |

| Chlorine | Cl | 35.453[6][7][8][9][10] | 2 | 18.17% |

| Oxygen | O | 15.999[11][12][13] | 11 | 45.09% |

| Hydrogen | H | 1.008[14][15][16] | 6 | 1.55% |

Barium perchlorate is a powerful oxidizing agent and is hygroscopic, meaning it readily absorbs moisture from the air. It is used in pyrotechnics and as a drying agent for gases.

References

- 1. store.p212121.com [store.p212121.com]

- 2. barium perchlorate trihydrate [chemister.ru]

- 3. What is the atomic mass of Barium class 11 chemistry CBSE [vedantu.com]

- 4. modern-periodic-table.vercel.app [modern-periodic-table.vercel.app]

- 5. Chemical Elements.com - Barium (Ba) [chemicalelements.com]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 8. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 9. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 10. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. quora.com [quora.com]

- 16. Hydrogen - Wikipedia [en.wikipedia.org]

physical and chemical properties of Barium perchlorate trihydrate

An In-depth Technical Guide to Barium Perchlorate (B79767) Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Barium Perchlorate Trihydrate (Ba(ClO₄)₂·3H₂O). The information is curated for professionals in research and development who require detailed data on this compound for applications ranging from chemical synthesis to materials science.

Chemical Identity and Physical Properties

This compound is the hydrated salt of barium and perchloric acid. It presents as a white, crystalline solid and is known for its strong oxidizing capabilities.[1][2][3] It is crucial to distinguish its properties from its anhydrous form, as the presence of water molecules significantly influences its stability and reactivity.

Core Physical Data

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Data | Reference(s) |

| Molecular Formula | Ba(ClO₄)₂·3H₂O (or BaCl₂H₆O₁₁) | [2][4][5] |

| Molecular Weight | 390.27 g/mol | [1][6][7][8] |

| Appearance | White crystalline solid / Colorless hexagonal crystals | [1][5] |

| CAS Number | 10294-39-0 | [4][6][7][9] |

| Density | 2.74 g/cm³ | [1][5][6][9] |

| Refractive Index (n_D) | 1.533 (at 20°C) | [5] |

| Decomposition Temp. | 400 °C (752 °F) | [1][5][10] |

Solubility Profile

This compound exhibits significant solubility in water and various organic solvents, a critical factor for its application in solution-based reactions. The temperature-dependent solubility in water is particularly noteworthy.

| Solvent | Solubility ( g/100 g of solvent) | Reference(s) |

| Water | 138.1 (at 0°C) | [5] |

| 177.8 (at 20°C) | [5] | |

| 205.8 (at 40°C) | [5] | |

| Ethanol | Very Soluble | [5][11] |

| Methanol | Soluble | [5] |

| Acetone | Sparingly Soluble | [5] |

| Diethyl Ether | Insoluble | [5][11] |

Chemical Properties and Reactivity

Stability and Hazards

This compound is a potent oxidizing agent and must be handled with extreme care.[3][12][13] It is stable under standard room temperature conditions when stored in sealed containers.[9] Key stability and reactivity characteristics include:

-

Oxidizing Nature : As a strong oxidizer, it can cause fire or explosions, especially when in contact with combustible or organic materials.[8][12][14][15]

-

Hygroscopicity : The compound readily absorbs moisture from the air.[2][9][16] This can lead to the formation of unstable lower hydrates which may decompose explosively.[9]

-

Thermal Decomposition : When heated, it decomposes at approximately 400°C.[1][5][10] The decomposition process is complex, proceeding through the formation of barium chlorate (B79027) before ultimately yielding barium chloride and oxygen.[17][18]

-

Incompatibilities : It reacts violently with reducing agents, alcohols, powdered metals, and other organic materials.[2][3][9] It should be stored away from heat and moisture.[2][9]

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It belongs to the hexagonal crystal system with a P6₃/m space group.[13] In this structure, the barium ions are coordinated with six oxygen atoms from water molecules and six oxygen atoms from the perchlorate anions, resulting in a distorted icosahedral arrangement.[13]

Experimental Protocols & Methodologies

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a barium salt with perchloric acid, followed by crystallization.

Methodology:

-

Reaction : React perchloric acid (HClO₄) with a stoichiometric amount of barium carbonate (BaCO₃) or barium hydroxide (B78521) (Ba(OH)₂) in an aqueous solution. The reaction with barium carbonate is as follows: BaCO₃ + 2HClO₄ → Ba(ClO₄)₂ + H₂O + CO₂

-

Filtration : If unreacted starting material is present, filter the resulting solution to remove any solids.

-

Crystallization : Concentrate the solution by gentle heating and evaporation.

-

Isolation : Cool the concentrated solution to induce crystallization of this compound. The crystals can then be isolated by filtration.[11][13]

Analysis of Thermal Decomposition

The thermal decomposition of barium perchlorate has been studied using methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Methodology: The decomposition kinetics are typically investigated by monitoring pressure changes or weight loss of the sample in a controlled environment (e.g., in a vacuum or under an inert atmosphere) as a function of temperature.[17][18] The resulting data (fractional decomposition vs. time) reveals a multi-stage process.[17][18]

-

Dehydration : Initial heating removes the three water molecules.

-

Perchlorate to Chlorate Conversion : The anhydrous salt decomposes into barium chlorate (Ba(ClO₃)₂) and barium chloride (BaCl₂).[17][18]

-

Final Decomposition : The barium chlorate intermediate further decomposes to barium chloride and oxygen.[17]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. A respirator may be necessary if dust is generated.[7][14]

-

Handling : Avoid contact with skin, eyes, and clothing.[14] Prevent the formation of dust. Keep the compound away from combustible materials, heat, sparks, and open flames.[14][15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][14] It must be stored separately from incompatible materials, especially reducing agents and combustibles.[14][19]

-

Toxicity : The compound is harmful if swallowed or inhaled.[8][14][15] Ingestion can lead to symptoms of barium poisoning, including gastrointestinal distress, muscle tremors, and cardiac irregularities.[3][12]

References

- 1. americanelements.com [americanelements.com]

- 2. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 3. BARIUM PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. strem.com [strem.com]

- 5. This compound [chemister.ru]

- 6. This compound, Reagent Grade | Fisher Scientific [fishersci.ca]

- 7. 過塩素酸バリウム 三水和物 JIS special grade, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | BaCl2H6O11 | CID 53249218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:10294-39-0 | Chemsrc [chemsrc.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Barium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 12. Barium perchlorate | BaCl2O8 | CID 61623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. CAS 13465-95-7: Barium perchlorate | CymitQuimica [cymitquimica.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Safety of Barium Perchlorate Trihydrate

This technical guide provides a comprehensive overview of the safety information for Barium Perchlorate (B79767) Trihydrate, compiled from various Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who handle this substance.

Chemical Identification and Physical Properties

Barium perchlorate trihydrate is a white, crystalline, odorless solid.[1][2] It is soluble in water, alcohol, and acetone. Being hygroscopic, it readily absorbs moisture from the air.[1][3]

| Property | Value | Source |

| CAS Number | 10294-39-0 | [1][3][4] |

| Molecular Formula | Ba(ClO₄)₂·3H₂O | [1][2] |

| Molecular Weight | 390.27 g/mol (or 390.32 g/mol ) | [2][4] |

| Appearance | White crystalline solid | [1][2] |

| Odor | Odorless | [1][2] |

| Decomposition Temperature | 400 °C (752 °F) | [2] |

| Solubility | Soluble in cold water, hot water, acetone, alcohol |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] It is a strong oxidizer and can cause fire or explosion, especially when in contact with combustible materials.[3][5][6] It is also harmful if swallowed or inhaled.[3][5][6]

| Hazard Classification | Category | GHS Hazard Statement |

| Oxidizing solids | Category 1 | H271: May cause fire or explosion; strong oxidizer |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

The following diagram illustrates the primary hazards associated with this compound.

Toxicological Information

Acute exposure to this compound can be hazardous. It is harmful if swallowed or inhaled.[3][5] Ingestion may lead to abdominal pain, nausea, vomiting, and diarrhea.[2] Inhalation can cause respiratory tract irritation.[2] The substance may also cause irritation to the skin and eyes.[2]

| Route of Exposure | Health Effects |

| Ingestion | Harmful.[3][5] May cause abdominal pain, nausea, vomiting, and diarrhea.[2] |

| Inhalation | Harmful.[3][5] May cause respiratory tract irritation.[2] |

| Skin Contact | Causes skin irritation.[2] |

| Eye Contact | Causes serious eye irritation.[2] |

LD50/LC50 Data:

-

LD50 (Oral): Not available

-

LC50 (Inhalation): Not available

First-Aid Measures

In case of exposure, immediate medical attention is required. The following are general first-aid measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid formation of dust and aerosols.[5]

-

Provide appropriate exhaust ventilation where dust is formed.[5]

-

Keep away from sources of ignition - No smoking.[5]

-

Keep away from clothing and other combustible materials.[3]

-

Wash hands before breaks and at the end of the workday.[5]

Storage:

-

Store in a cool place.[5]

-

Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Do not store near combustible materials.[3]

-

This substance is hygroscopic.[3]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Use personal protective equipment.[5]

-

Avoid dust formation.[5]

-

Ensure adequate ventilation.[5]

-

Evacuate personnel to safe areas.[5]

-

Sweep up and shovel.[5] Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[5]

-

Do not let the product enter drains.[5]

The following workflow outlines the general procedure for handling a spill of this compound.

Fire-Fighting Measures

This compound is a strong oxidizer and may cause or intensify fire.

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific hazards arising from the chemical: This substance is an oxidizer; contact with combustible/organic material may cause fire.[3] Hazardous decomposition products include hydrogen chloride and barium oxides.[3]

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Exposure Controls and Personal Protection

To minimize exposure, the following controls and personal protective equipment should be used:

-

Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location.[3] Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Personal Protective Equipment:

-

Eye/face protection: Safety glasses with side-shields conforming to EN166.[5]

-

Skin protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[5]

-

Respiratory protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[4]

-

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the specific SDS for this compound from their supplier for complete and up-to-date information.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. fishersci.com [fishersci.com]

- 4. 高氯酸钡 三水合物 JIS special grade, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Barium perchlorate | BaCl2O8 | CID 61623 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sulfate Determination by Barium Perchlorate Trihydrate Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of sulfate (B86663) ions is critical in various fields, including pharmaceutical analysis, environmental monitoring, and industrial quality control. One of the established methods for this quantification is the titrimetric determination using barium perchlorate (B79767). This method relies on the precipitation of sulfate ions (SO₄²⁻) by barium ions (Ba²⁺) to form insoluble barium sulfate (BaSO₄). The endpoint of the titration is typically detected using a colorimetric indicator, such as Thorin.

This document provides detailed application notes and protocols for the determination of sulfate using barium perchlorate trihydrate titration.

Principle of the Method

The titration is based on the reaction between barium ions and sulfate ions in an alcoholic solution to form a barium sulfate precipitate.

Reaction: Ba²⁺ + SO₄²⁻ → BaSO₄(s)

The presence of an organic solvent, typically isopropanol (B130326), is crucial as it reduces the solubility of the barium sulfate precipitate, leading to a sharper and more defined endpoint.[1] The endpoint is visualized by a color change of an indicator, most commonly Thorin, which forms a colored complex with the first excess of barium ions after all the sulfate has precipitated. The color change is typically from yellow or orange to pink.[2]

Critical Parameters

For accurate and reproducible results, several parameters must be carefully controlled:

-

pH: The apparent pH of the solution should be maintained between 2.5 and 4.0.[1] At lower pH values, the endpoint detection can be difficult, while higher pH values can lead to the precipitation of barium salts of other anions.

-

Solvent Concentration: The concentration of isopropanol should be in the range of 70-90% (v/v) to ensure the complete precipitation of barium sulfate.[1] An 80% isopropanol solution is commonly recommended.[2][3]

-

Interferences: Cations and anions can interfere with the titration. Cations can be removed using an ion-exchange column.[2] Common anionic interferences include phosphate (B84403) and chloride, though the effects are concentration-dependent.[4][5]

Reagents and Solutions

Reagent and Solution Preparation

| Reagent/Solution | Preparation |

| 0.01 N this compound [Ba(ClO₄)₂·3H₂O] Titrant | Dissolve 1.95 g of this compound in 200 mL of deionized water and dilute to 1 L with isopropanol.[3] Alternatively, dissolve 3.363 g of barium perchlorate in 200 cm³ of water, adjust the pH to approximately 3.5 with dilute perchloric acid, and make up to 1 dm³ with 2-propanol.[2] |

| Thorin Indicator Solution | Dissolve 0.20 g of Thorin (1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid, disodium (B8443419) salt) in 100 mL of deionized water.[2][3] |

| Thorin and Methylene (B1212753) Blue Indicator | Dissolve 0.5 g of Thorin in 100 cm³ of water. Dissolve 0.012 g of solid methylene blue in 100 cm³ of water.[2] |

| Standard Sulfate Solution (for standardization) | Accurately weigh approximately 0.10 g of anhydrous sodium sulfate, dissolve it in 10 cm³ of water in a 100 cm³ volumetric flask, and make up to the mark with water.[2] |

| Isopropanol (2-Propanol), 80% (v/v) | Mix 800 mL of isopropanol with 200 mL of deionized water. |

| Perchloric Acid (HClO₄), dilute | Used for pH adjustment.[2] |

Experimental Protocols

Standardization of Barium Perchlorate Titrant

-

Pipette a known volume (e.g., 10.00 mL) of the standard sodium sulfate solution into a titration flask.

-

Add 40 mL of isopropanol to achieve an 80% alcohol concentration.[2]

-

Add 2-4 drops of Thorin indicator.

-

Titrate with the prepared barium perchlorate solution with constant stirring until the color changes to a stable pink endpoint.[2]

-

Record the volume of titrant used.

-

Calculate the normality of the barium perchlorate solution.

Sample Analysis

-

Prepare the sample by dissolving a known quantity in deionized water. If necessary, perform a suitable digestion or extraction to release the sulfate into an aqueous solution.

-

If interfering cations are present, pass the sample solution through a cation exchange column.[2]

-

Take a suitable aliquot of the sample solution and place it in a titration flask. The amount of sulfur should not exceed 3 mg.[2]

-

Adjust the volume to approximately 10-20 mL with deionized water.[2]

-

Add a sufficient volume of isopropanol to bring the final concentration to 70-90% (e.g., add 80 mL of 100% isopropanol to a 20 mL aqueous sample).[3]

-

Add 2-4 drops of Thorin indicator.

-

Titrate the solution with the standardized barium perchlorate solution while stirring continuously.

-

The endpoint is reached when the solution turns to a stable pink color.[2]

-

Record the volume of titrant consumed.

-

Perform a blank titration using deionized water instead of the sample and subtract the blank volume from the sample titration volume.[3]

Calculation of Sulfate Concentration

The concentration of sulfate in the original sample can be calculated using the following formula:

Sulfate (mg/L) = (V_sample - V_blank) * N * E / V_original

Where:

-

V_sample = Volume of barium perchlorate titrant used for the sample (mL)

-

V_blank = Volume of barium perchlorate titrant used for the blank (mL)

-

N = Normality of the barium perchlorate titrant (eq/L)

-

E = Equivalent weight of sulfate (48.03 mg/meq)

-

V_original = Volume of the original sample aliquot taken for titration (L)

Data Presentation

The following table summarizes typical parameters and expected outcomes for the titration.

| Parameter | Value/Range | Reference |

| Titrant Concentration | 0.01 N Ba(ClO₄)₂ | [3] |

| Indicator | Thorin | [2][3] |

| pH | 2.5 - 4.0 | [1] |

| Isopropanol Concentration | 70 - 90% (v/v) | [1] |

| Endpoint Color Change | Yellow/Orange to Pink | [2] |

| Sample Sulfur Limit | < 3 mg | [2] |

Visualizations

Experimental Workflow

Caption: Workflow for Sulfate Determination.

Logical Relationship of Critical Parameters

Caption: Interdependencies of Critical Parameters.

References

Application Notes and Protocols for Barium Perchlorate Trihydrate as a Gaseous Desiccant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium perchlorate (B79767) trihydrate, Ba(ClO₄)₂·3H₂O, is a potent hygroscopic salt utilized as a highly efficient desiccant for drying various gases in laboratory and industrial settings.[1] Its strong affinity for water molecules makes it a valuable tool in applications where stringent moisture control is critical, such as in the protection of moisture-sensitive reagents, maintaining inert atmospheric conditions, and ensuring the accuracy of analytical instrumentation.[1] However, as a strong oxidizing agent, barium perchlorate trihydrate necessitates careful handling and adherence to strict safety protocols to prevent hazardous reactions with incompatible materials.[2]

These application notes provide a comprehensive overview of the use of this compound as a desiccant, including its performance characteristics, detailed experimental protocols for gas drying and regeneration, and essential safety information.

Performance Characteristics

This compound is recognized for its excellent drying capabilities. While specific performance can vary based on the application's conditions, the following tables summarize typical quantitative data for perchlorate-based desiccants.

Table 1: Drying Efficiency of this compound

| Gas Type | Flow Rate (L/min) | Temperature (°C) | Initial Moisture Content (ppm) | Residual Moisture Content (ppm) |

| Nitrogen | 1 | 25 | 5000 | < 10 |

| Argon | 1 | 25 | 5000 | < 10 |

| Air | 0.5 | 25 | 10000 | < 20 |

Note: The data presented are illustrative for perchlorate desiccants and may vary for this compound. Experimental validation is recommended for specific applications.

Table 2: Water Absorption Capacity of this compound

| Parameter | Value | Unit |

| Theoretical Maximum Water Absorption | ~13.8 | % by weight (of the trihydrate) |

| Practical Water Absorption Capacity | 10 - 12 | % by weight (before regeneration is required) |

Note: The practical capacity is typically lower than the theoretical maximum to ensure high drying efficiency is maintained.

Experimental Protocols

Protocol for Gas Drying

This protocol outlines the procedure for setting up and utilizing a drying column packed with this compound to dry a continuous stream of gas.

Materials:

-

This compound (granular, appropriate mesh size)

-

Drying column (glass or other inert material) with inlet and outlet connections

-

Glass wool or other inert support material

-

Gas source with a pressure regulator and flowmeter

-

Tubing (inert to the gas being dried)

-

Hygrometer or other moisture analysis equipment

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

-

Drying Column Preparation:

-

Ensure the drying column is clean and completely dry.

-

Place a small plug of glass wool at the bottom of the column to support the desiccant.

-

Carefully fill the column with the desired amount of this compound, gently tapping the column to ensure even packing and prevent channeling of the gas. Avoid creating fine dust.

-

Place another plug of glass wool on top of the desiccant bed to prevent it from being carried out by the gas flow.

-

Seal the column.

-

-

System Assembly:

-

Connect the gas source to the inlet of the drying column using appropriate tubing. The gas should flow upwards through the desiccant bed to prevent fluidization.

-

Connect the outlet of the drying column to the application or to a hygrometer to monitor the moisture content of the dried gas.

-

Ensure all connections are secure and leak-tight.

-

-

Drying Operation:

-

Set the desired gas flow rate using the flowmeter. A lower flow rate generally results in higher drying efficiency.

-

Allow the gas to flow through the drying column.

-

Monitor the moisture content of the outlet gas stream. The desiccant is considered exhausted when the moisture content exceeds the acceptable limit for the application.

-

-

Shutdown and Disassembly:

-

When the drying process is complete or the desiccant is exhausted, shut off the gas supply.

-

Carefully disconnect the drying column.

-

If the desiccant is to be regenerated, proceed to the regeneration protocol. Otherwise, dispose of the spent desiccant according to safety guidelines.

-

Protocol for Regeneration of this compound

Spent this compound can be regenerated by heating under vacuum to remove the absorbed water.

Materials:

-

Spent this compound

-

Vacuum oven

-

Schlenk flask or other suitable heat-resistant vessel

-

Vacuum pump

-

Cold trap (optional, to protect the vacuum pump)

-

PPE: safety goggles, lab coat, heat-resistant gloves

Procedure:

-

Preparation:

-

Transfer the spent this compound into a Schlenk flask or a shallow, heat-resistant dish.

-

Place the vessel containing the desiccant into the vacuum oven.

-

-

Regeneration:

-

Connect the vacuum oven to a vacuum pump. A cold trap between the oven and the pump is recommended to collect water vapor.

-

Begin to evacuate the oven.

-

Once a moderate vacuum is achieved, gradually heat the oven to 140°C .[3]

-

Maintain the temperature and vacuum for a period of 4-6 hours, or until all moisture has been removed. The exact time will depend on the amount of desiccant and the level of saturation.

-

Caution: Do not exceed the recommended temperature, as higher temperatures can lead to the decomposition of the perchlorate.

-

-

Cooling and Storage:

-

Turn off the heat and allow the oven to cool to room temperature under vacuum.

-

Once cooled, slowly and carefully vent the oven with a dry, inert gas (e.g., nitrogen or argon).

-

Immediately transfer the regenerated anhydrous barium perchlorate to a tightly sealed, dry container for storage.

-

Safety and Handling

Barium perchlorate is a strong oxidizer and is toxic.[2] It is crucial to adhere to the following safety precautions:

-

Oxidizer Hazard: Keep away from heat, sparks, open flames, and all combustible materials, including organic solvents, paper, wood, and cloth.[2]

-

Toxicity: Harmful if swallowed or inhaled. Avoid creating dust. Handle in a well-ventilated area or in a fume hood.

-

Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

-

Disposal: Dispose of spent or unwanted barium perchlorate as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other chemical waste.

Visualizations

Caption: Experimental workflow for drying gas with this compound.

Caption: Factors to consider when selecting this compound as a desiccant.

References

Barium Perchlorate Trihydrate: Application Notes for Oxidative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium perchlorate (B79767) trihydrate, Ba(ClO₄)₂·3H₂O, is a powerful oxidizing agent.[1][2][3] While its primary applications are in pyrotechnics and as a desiccant, its utility as an oxidant in specific organic synthesis transformations is an area of academic interest.[1][2] This document provides an overview of its potential applications, safety protocols, and a proposed experimental framework for its use.

Caution: Barium perchlorate is a strong oxidizer and can cause fire or explosion, especially when in contact with combustible materials.[4] It is also harmful if swallowed or inhaled.[4] All handling should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment.

Physicochemical Properties

A summary of the key physical and chemical properties of barium perchlorate trihydrate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 10294-39-0 | [5] |

| Molecular Formula | Ba(ClO₄)₂·3H₂O | [5] |

| Molecular Weight | 390.27 g/mol | [6] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 505 °C (decomposes) | [3] |

| Solubility | Soluble in water. | [7] |

Applications in Oxidative Synthesis

While specific and detailed protocols for the use of this compound in routine organic synthesis are not widely documented in recent literature, its strong oxidizing nature suggests potential applicability in several key transformations. The following sections outline hypothetical protocols based on the general reactivity of perchlorate salts. These are intended as a starting point for methods development and optimization.

Oxidation of Sulfides to Sulfoxides and Sulfones

Perchlorate salts are known to be effective oxidants for sulfur-containing compounds. This compound could potentially be used for the controlled oxidation of sulfides to either sulfoxides or sulfones, depending on the reaction conditions.

Caption: General workflow for the oxidation of sulfides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thioanisole (B89551) (1 mmol) in acetonitrile (B52724) (10 mL).

-

Reagent Addition: In a separate vial, prepare a solution of this compound (1.1 mmol) in acetonitrile (5 mL). Add this solution dropwise to the stirred solution of thioanisole at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford methyl phenyl sulfoxide.

The following table presents hypothetical yield data for the oxidation of various sulfides, which would need to be determined experimentally.

| Substrate | Product | Stoichiometry (Substrate:Oxidant) | Temperature (°C) | Time (h) | Yield (%) |

| Thioanisole | Methyl Phenyl Sulfoxide | 1:1.1 | 0 | 2 | 85 |

| Diphenyl Sulfide | Diphenyl Sulfoxide | 1:1.1 | 25 | 4 | 78 |

| Thioanisole | Methyl Phenyl Sulfone | 1:2.2 | 50 | 6 | 92 |

| Diphenyl Sulfide | Diphenyl Sulfone | 1:2.2 | 80 | 8 | 88 |

*Yields are hypothetical and for illustrative purposes only.

Safety and Handling

Working with this compound requires strict adherence to safety protocols due to its hazardous nature.

Hazard Identification and Mitigation

Caption: Key hazards and mitigation strategies.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a potent oxidizing agent with potential, yet underexplored, applications in organic synthesis. The protocols and data presented herein are intended to serve as a foundational guide for researchers interested in exploring its synthetic utility. Due to its significant hazards, all experimental work must be conducted with extreme caution and adherence to strict safety protocols. Further research is warranted to establish the scope and limitations of this reagent in modern synthetic chemistry.

References

- 1. guidechem.com [guidechem.com]

- 2. journals.iau.ir [journals.iau.ir]

- 3. panspermia.org [panspermia.org]

- 4. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barium Perchlorate, Trihydrate, Reagent, 2.5 KG | Labscoop [labscoop.com]

- 6. The crystal structure of this compound Ba(ClO4)2 · 3H2O and the crystal coordination of Ba++ Ion | Semantic Scholar [semanticscholar.org]

- 7. ias.ac.in [ias.ac.in]

Application Notes and Protocols for Sulfate Analysis using Barium Perchlorate Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

This document provides a detailed protocol for the determination of sulfate (B86663) ions in aqueous and organic samples by titration with barium perchlorate (B79767). This method is applicable across various stages of drug development, from raw material testing to final product analysis, where the quantification of sulfate is critical.

The principle of this titrimetric method is based on the precipitation of sulfate ions (SO₄²⁻) by barium ions (Ba²⁺) from a barium perchlorate (Ba(ClO₄)₂) solution in an alcoholic medium. The endpoint of the titration is detected using a colorimetric indicator, most commonly Thorin, which forms a colored complex with excess barium ions. The reaction is as follows:

SO₄²⁻ + Ba²⁺ → BaSO₄ (precipitate)

In an 80% isopropanol (B130326) solution, the solubility of barium sulfate is significantly reduced, leading to a sharp and clear endpoint. The pH of the solution is a critical parameter and must be maintained between 2.5 and 4.0 for accurate results.[1] At the endpoint, the first excess of barium ions reacts with the Thorin indicator to form a pink-colored complex, signaling the completion of the titration.

Reagents and Materials

Reagents

| Reagent | Grade | Preparation |

| Barium Perchlorate, 0.01 N | Analytical Grade | Dissolve 1.95 g of barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O) in 200 mL of deionized water and dilute to 1 L with 100% isopropanol. |

| Thorin Indicator Solution | N/A | Dissolve 0.2 g of Thorin (1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid, disodium (B8443419) salt) in 100 mL of deionized water. |

| Isopropanol (2-Propanol) | ACS Reagent Grade | 100% and 80% (v/v) aqueous solutions. |

| Perchloric Acid (HClO₄), 0.2 N | Analytical Grade | For pH adjustment. |

| Sulfuric Acid, Standard Solution, 0.01 N | Certified Standard | For standardization of Barium Perchlorate solution. |

| Anhydrous Sodium Sulfate | Primary Standard Grade | For an alternative standardization of Barium Perchlorate solution. |

Materials

-

Burette, 10 mL or 25 mL, Class A

-

Erlenmeyer flasks, 250 mL

-

Pipettes, Class A

-

pH meter

-

Magnetic stirrer and stir bars